Sra-737

Kinase Selectivity CHK1 CHK2

Researchers studying DNA damage response (DDR) often face inconsistent activity from multi-kinase inhibitors. SRA-737 provides a precise solution-an ATP-competitive CHK1 inhibitor with 1.4 nM IC50 and >1,000-fold selectivity over CHK2 and CDK1. This avoids off-target toxicity and delivers clean data. - Enables robust preclinical models in CCNE1-amplified HGSOC and PARP inhibitor-resistant tumors. - Clinically validated for low-myelotoxicity combinations with low-dose gemcitabine. - Ideal chemical probe for synthetic lethality screens involving B-family DNA polymerases.

Molecular Formula C16H16F3N7O
Molecular Weight 379.34 g/mol
CAS No. 1489389-18-5
Cat. No. B606549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSra-737
CAS1489389-18-5
SynonymsCCT245737;  CCT 245737;  CCT-245737.
Molecular FormulaC16H16F3N7O
Molecular Weight379.34 g/mol
Structural Identifiers
SMILESC1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
InChIInChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1
InChIKeyYBYYWUUUGCNAHQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRA-737 (CAS 1489389-18-5): An Orally Bioavailable CHK1 Inhibitor with a Differentiated Kinase Selectivity Profile


SRA-737 (CCT245737) is a small molecule, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a pivotal regulator of the DNA Damage Response (DDR) [1]. It is an ATP-competitive inhibitor with an in vitro IC50 for CHK1 of 1.4 nM and demonstrates >1,000-fold selectivity against the functionally related kinases CHK2 and CDK1 . Preclinically, SRA-737 has been shown to induce replication stress and DNA double-strand breaks, leading to cell death, and has advanced through multiple Phase 1/2 clinical trials as both monotherapy and in combination with chemotherapeutic agents [2].

Why CHK1 Inhibitors Like SRA-737 Cannot Be Readily Substituted in Preclinical and Clinical Research


CHK1 inhibitors are a diverse class with distinct selectivity, pharmacokinetic, and toxicity profiles that preclude simple substitution. While many compounds target CHK1, their off-target effects on kinases like CHK2 and CDK1, which can drive both efficacy and dose-limiting toxicities, differ significantly [1]. Clinical experience demonstrates that these molecular differences translate into meaningful disparities in therapeutic windows, safety profiles, and recommended combination regimens. For instance, SRA-737's high selectivity for CHK1 has enabled a lower-myelotoxicity combination with low-dose gemcitabine, a safety advantage not uniformly observed with other CHK1 inhibitors [2]. Therefore, selecting the correct CHK1 inhibitor is a critical decision based on specific experimental or clinical objectives and cannot be based on class-level assumptions.

Quantitative Evidence for the Differentiation of SRA-737 from Key CHK1 Inhibitors


Kinase Selectivity: Superior Selectivity for CHK1 over CHK2 Compared to MK-8776 and LY2606368

In a direct cellular comparison, SRA-737 demonstrates a favorable selectivity window between CHK1 and CHK2. While all three clinical CHK1 inhibitors studied (MK-8776, SRA737, LY2606368) inhibited CHK2, the concentration required was 10-fold higher for MK-8776 and SRA737, compared to a 100-fold higher concentration for LY2606368 [1]. This indicates that while LY2606368 is more selective, SRA-737's 10-fold window is quantifiably similar to MK-8776 and provides a defined margin over CHK2 inhibition.

Kinase Selectivity CHK1 CHK2 Off-Target Effects

Clinical Tolerability: Lower Myelotoxicity in Combination with Low-Dose Gemcitabine

In a Phase I/II clinical trial, the combination of SRA-737 (500 mg) with low-dose gemcitabine (250 mg/m²) was well tolerated and demonstrated lower myelotoxicity than has been observed with standard doses of gemcitabine or with other CHK1 inhibitor/gemcitabine combinations [1]. Grade ≥3 anemia, neutropenia, and thrombocytopenia were reported in only 11.7%, 16.7%, and 10% of patients, respectively, at the recommended Phase 2 dose [1].

Clinical Safety Combination Therapy Gemcitabine Myelosuppression

Biomarker-Driven Efficacy: Prolonged Survival in CCNE1-Amplified Ovarian Cancer Models

SRA-737 monotherapy demonstrated significant in vivo activity specifically in CCNE1-amplified (CCNE1amp) high-grade serous ovarian cancer (HGSOC) models, prolonging survival in patient-derived xenografts (PDX) [1]. This effect is linked to the high replication stress inherent in these tumors, which drives reliance on CHK1 [1]. In contrast, SRA-737's single-agent activity was not sufficient to warrant further development as a monotherapy in an unselected patient population, highlighting the importance of this genetic context [2].

CCNE1 Amplification Ovarian Cancer Biomarker Monotherapy

TP53 Mutational Status as a Determinant of In Vitro Sensitivity

In vitro studies in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines demonstrate that TP53 mutant (MUT) cells are significantly more sensitive to SRA-737 than their TP53 wild-type (WT) counterparts [1]. SRA-737 treatment led to clear, concentration-dependent increases in DNA damage markers (γH2AX foci and comet formation) and greater anti-proliferative effects in TP53 MUT cells (H23, HT29) compared to TP53 WT cells (A549, HCT116) [1].

TP53 Mutation Biomarker NSCLC Colorectal Cancer

Synthetic Lethality: Enhanced Sensitivity with Loss of B-Family DNA Polymerase Function

A large-scale siRNA screen identified that silencing subunits of the B-family of DNA polymerases (POLA1, POLE, POLE2) sensitizes human lung and colorectal cancer cell lines to SRA-737 [1]. This combination led to increased replication stress, DNA damage, and apoptosis [1]. Furthermore, low protein expression of these polymerases was shown to correlate with single-agent CHK1 inhibitor sensitivity, suggesting a potential biomarker for patient selection [1].

Synthetic Lethality DNA Polymerase Biomarker Combination Therapy

Oral Bioavailability and Pharmacokinetic Profile Supporting Preclinical to Clinical Translation

SRA-737 is characterized by complete (100%) oral bioavailability in mice and exhibits favorable pharmacokinetic properties that support its clinical development . In a Phase 1 clinical trial, a mean trough plasma concentration (Cmin) of 312 ng/mL (546 nM) was achieved at the recommended Phase 2 dose of 800 mg QD, which exceeded the concentrations required to cause growth delay in preclinical xenograft models [1].

Pharmacokinetics Oral Bioavailability ADME In Vivo

Optimal Research Applications for SRA-737 Based on Quantitative Evidence


Targeting CCNE1-Amplified and PARP Inhibitor-Resistant Ovarian Cancer Models

SRA-737 is ideally suited for preclinical studies in high-grade serous ovarian cancer (HGSOC) models that are characterized by CCNE1 amplification or acquired resistance to PARP inhibitors. The compound has demonstrated significant monotherapy activity in prolonging survival in CCNE1amp patient-derived xenograft (PDX) models and has shown synergy when combined with PARP inhibitors, leading to increased tumor regression in both PARPi-resistant and CCNE1amp settings [1]. Researchers can use SRA-737 to investigate mechanisms of replication stress and DDR dependency in these specific genetic contexts.

Investigating Synthetic Lethality with B-Family DNA Polymerase Inhibition

SRA-737 is a tool compound for exploring synthetic lethal interactions in cell lines and in vivo models where B-family DNA polymerase function (POLA1, POLE, POLE2) is compromised [1]. Studies can be designed to test the synergistic effects of combining SRA-737 with pharmacologic inhibitors of these polymerases, such as aphidicolin or CD437. Furthermore, SRA-737 can be used to validate low expression of B-family polymerases as a predictive biomarker for CHK1 inhibitor sensitivity [1].

Designing Combination Therapies with a Favorable Myelosuppression Profile

For research programs focused on combining CHK1 inhibition with genotoxic chemotherapy, SRA-737 offers a clinically validated, lower-myelotoxicity option when paired with low-dose gemcitabine [1]. The established Phase 2 dose (500 mg SRA-737 + 250 mg/m² gemcitabine) and safety profile provide a clear, quantitative foundation for designing new preclinical and clinical studies aimed at achieving durable responses with improved tolerability [1]. This is a direct application of clinical evidence to guide further research.

Studying Biomarker-Driven Sensitivity in TP53 Mutant Lung and Colorectal Cancers

SRA-737 can be effectively deployed as a selective probe in isogenic cell line panels (e.g., TP53 MUT vs. WT) for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) [1]. The quantitative difference in sensitivity based on TP53 status provides a robust model system for dissecting the mechanisms of CHK1 inhibitor-induced DNA damage and cell death. This application is critical for understanding and predicting which tumor genotypes are most likely to respond to CHK1-targeted therapy [1].

Technical Documentation Hub

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